molecular formula C10H14O3 B14021613 1-Methoxy-2-(methoxymethoxy)-3-methylbenzene

1-Methoxy-2-(methoxymethoxy)-3-methylbenzene

Katalognummer: B14021613
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: HPHVGXUKVVGWPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-2-(methoxymethoxy)-3-methylbenzene is an organic compound with a unique structure that includes a benzene ring substituted with methoxy and methoxymethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(methoxymethoxy)-3-methylbenzene typically involves the reaction of 3-methylphenol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylphenol is replaced by the methoxymethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-2-(methoxymethoxy)-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxyl-substituted derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-2-(methoxymethoxy)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Methoxy-2-(methoxymethoxy)-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-Methoxy-2-propyl acetate
  • 1-Methoxy-2-propanol
  • 2-Methoxy-1-methylethyl acetate

Comparison: 1-Methoxy-2-(methoxymethoxy)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H14O3

Molekulargewicht

182.22 g/mol

IUPAC-Name

1-methoxy-2-(methoxymethoxy)-3-methylbenzene

InChI

InChI=1S/C10H14O3/c1-8-5-4-6-9(12-3)10(8)13-7-11-2/h4-6H,7H2,1-3H3

InChI-Schlüssel

HPHVGXUKVVGWPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)OC)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.